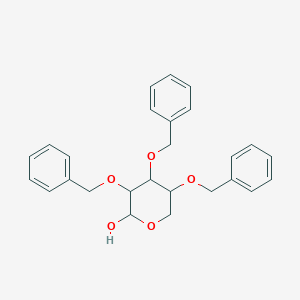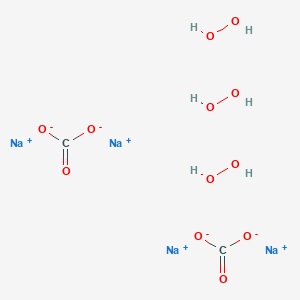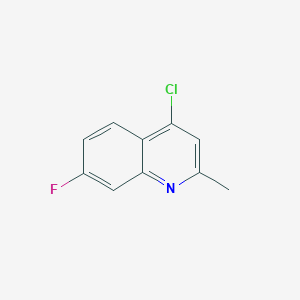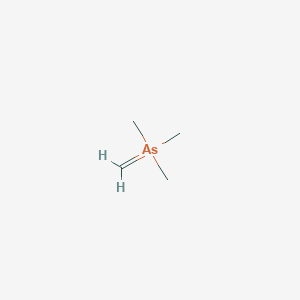
Cyclohexanedodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanedodecanoic acid is a fatty acid that has been the subject of much scientific research in recent years. It is a saturated fatty acid with a unique structure that makes it an important molecule for a variety of applications. In
Mecanismo De Acción
The mechanism of action of cyclohexanedodecanoic acid is not fully understood. However, it has been suggested that its antimicrobial properties may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Cyclohexanedodecanoic acid has been shown to have low toxicity and is considered safe for use in various applications. It has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclohexanedodecanoic acid in lab experiments is its low toxicity, which makes it a safer alternative to other chemicals. However, its unique structure may also make it more difficult to work with in certain applications.
Direcciones Futuras
Future research on cyclohexanedodecanoic acid could focus on its potential as a building block for biodegradable polymers. It could also be studied further for its antimicrobial properties and potential use as an alternative to traditional antibiotics. Additionally, its anti-inflammatory properties could be explored further for potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, cyclohexanedodecanoic acid is a unique fatty acid with a variety of potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand its potential and to develop new applications for this important molecule.
Aplicaciones Científicas De Investigación
Cyclohexanedodecanoic acid has been studied extensively for its potential as a bio-based chemical. It has been shown to have antimicrobial properties, making it a potential alternative to traditional antibiotics. It has also been studied for its potential as a building block for the production of biodegradable polymers.
Propiedades
Número CAS |
18017-77-1 |
|---|---|
Nombre del producto |
Cyclohexanedodecanoic acid |
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
12-cyclohexyldodecanoic acid |
InChI |
InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20) |
Clave InChI |
NPXJYSKVHIVNMK-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCCCCCCCCC(=O)O |
SMILES canónico |
C1CCC(CC1)CCCCCCCCCCCC(=O)O |
Otros números CAS |
18017-77-1 |
Sinónimos |
CHDDA omega-cyclohexyldodecanoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

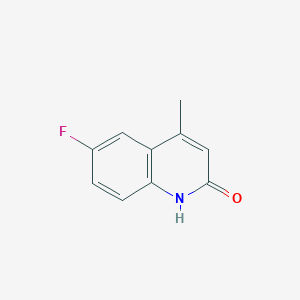

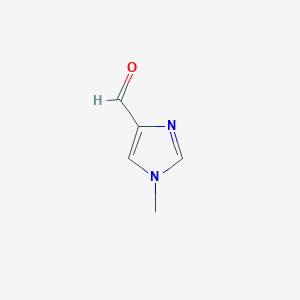
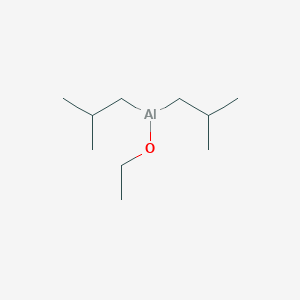
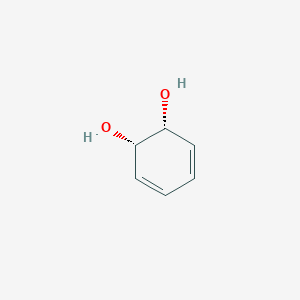
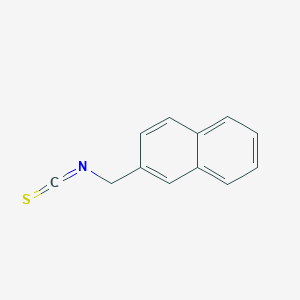
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)

